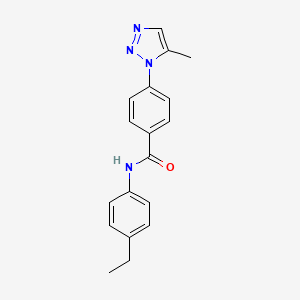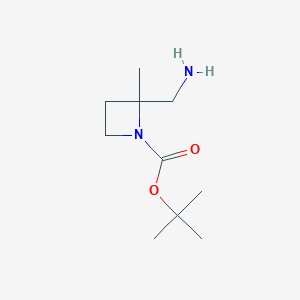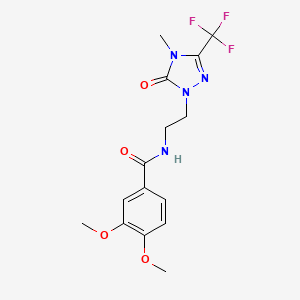
3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" is a synthetic organic compound featuring a complex molecular structure. Its unique chemical composition grants it significant reactivity and versatility, making it useful across various scientific fields including chemistry, biology, medicine, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" typically involves multiple steps:
Initial Formation of Intermediate: : This involves the synthesis of 3,4-dimethoxybenzaldehyde, which serves as the starting material.
Formation of Triazole Moiety: : The reaction between ethyl hydrazinecarboxylate and trifluoromethyl isocyanate under controlled conditions produces a 1,2,4-triazole ring, which is then coupled with the benzaldehyde derivative.
Final Assembly: : This step involves the condensation reaction between the intermediate and the amide moiety, resulting in the final compound. The reactions generally take place under mild to moderate temperature conditions and require the presence of specific catalysts and reagents to drive the transformations effectively.
Industrial Production Methods
Industrial synthesis of this compound typically mirrors the laboratory methods but on a larger scale, with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and batch processing may be employed to maintain consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
"3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" can participate in various chemical reactions:
Oxidation: : It can undergo oxidation to form quinone derivatives.
Reduction: : This reaction can reduce specific moieties within the compound to produce alcohols or amines.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: : Typically requires oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Requires reagents like halides or sulfonates and can be catalyzed by acids or bases.
Major Products Formed
The reactions lead to various products like quinones, alcohols, amines, or substituted benzamides, depending on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound is used as an intermediate for synthesizing other complex molecules due to its multifaceted reactivity.
Biology
It serves as a bioactive molecule in the study of cellular processes and enzyme activities.
Medicine
The compound's potential therapeutic properties make it a candidate for drug development, particularly in the treatment of specific diseases where its unique structural attributes can offer beneficial effects.
Industry
In industrial applications, the compound can be used as a precursor for materials science, including the development of novel polymers and catalysts.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and triazole ring play crucial roles in modulating the activity and binding affinity of the compound, enabling it to affect various biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
When compared to similar compounds like "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(fluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" and "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(chloromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide", the trifluoromethyl variant stands out due to its enhanced reactivity and greater stability under various conditions. Its distinct trifluoromethyl group imparts unique electronic properties, which can influence its biological and chemical behavior differently compared to its fluoromethyl and chloromethyl counterparts.
There we have it! A detailed exploration into the world of "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide". Anything else you're curious about regarding this compound?
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O4/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)9-4-5-10(25-2)11(8-9)26-3/h4-5,8H,6-7H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZGXTVXWROAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=C(C=C2)OC)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2780883.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)
![1,3-dimethyl-8-(3-((4-methylbenzyl)oxy)phenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780890.png)
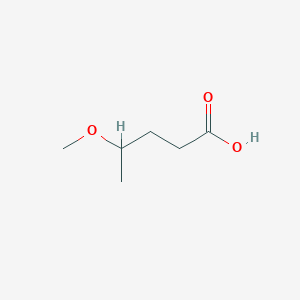
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2780893.png)
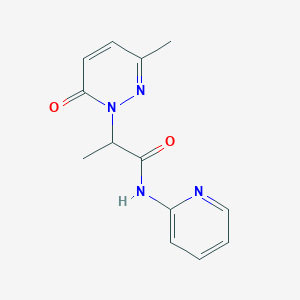
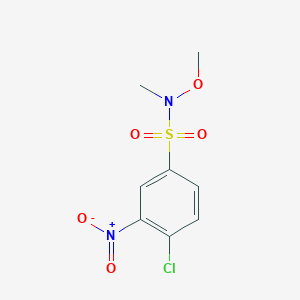
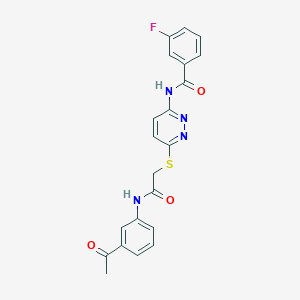
![N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2780901.png)
